molecular formula C13H29NO B1594850 1-Propanamine, 3-(decyloxy)- CAS No. 7617-78-9

1-Propanamine, 3-(decyloxy)-

Cat. No.: B1594850
CAS No.: 7617-78-9
M. Wt: 215.38 g/mol
InChI Key: TWXCJZHSMRBNGO-UHFFFAOYSA-N
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Description

Contextualization within Amine Chemistry

Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic substituents like alkyl or aryl groups. scribd.comwikipedia.org They are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of these substituents on the nitrogen atom. wikipedia.orglibretexts.org 1-Propanamine, 3-(decyloxy)- falls into the category of primary amines, as the nitrogen atom is bonded to one alkyl group. libretexts.org

The presence of both an amine and an ether functional group within the same molecule places 1-Propanamine, 3-(decyloxy)- in a specific subclass of organic compounds known as ether amines. scribd.comucsb.edu The amine group imparts basic properties to the molecule, allowing it to react with acids to form salts. scribd.commsu.edu The long decyl chain and the ether linkage contribute to its lipophilic character, influencing its solubility and potential interactions with other molecules. This dual functionality is a key aspect of its chemical nature and a driver for its investigation in research.

Nomenclature and Structural Representation

A clear and unambiguous naming system is crucial for the identification of chemical compounds. This section details the systematic naming, common synonyms, and registry number for 1-Propanamine, 3-(decyloxy)-.

Systematic IUPAC Naming

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds. According to IUPAC nomenclature, the systematic name for this compound is 3-(decyloxy)propan-1-amine . epa.govchemicalbook.com This name precisely describes the molecular structure: a three-carbon propane (B168953) chain with an amine group on the first carbon and a decyloxy group (a ten-carbon chain attached via an oxygen atom) on the third carbon.

Common Synonyms and Abbreviations

In addition to its systematic name, 1-Propanamine, 3-(decyloxy)- is known by several other names in scientific literature and commercial contexts. These synonyms are often used for brevity or historical reasons.

Synonym Source
3-Decoxypropan-1-amine chemicalbook.com
3-Decyloxy 1-propylamine chemicalbook.com
Decyl 3-aminopropyl ether chemicalbook.comechemi.com
3-(Decyloxy)propylamine echemi.com
Adogen 180 echemi.comncats.io
Tomah PA 14 echemi.com

Chemical Abstract Service (CAS) Registry Identification

The Chemical Abstracts Service (CAS) assigns a unique numerical identifier to every chemical substance. The CAS Registry Number for 1-Propanamine, 3-(decyloxy)- is 7617-78-9 . epa.govchemicalbook.comepa.gov This number is a definitive identifier used globally in databases, scientific literature, and regulatory frameworks.

General Classification and Structural Features

1-Propanamine, 3-(decyloxy)- is classified as a primary aliphatic ether amine. hmdb.ca Its structure is characterized by a linear ten-carbon alkyl chain (decyl group) linked through an ether oxygen to a three-carbon propyl chain, which is terminated by a primary amine group (-NH2).

Key Structural Features:

Primary Amine Group (-NH2): This functional group is a key site for chemical reactions and is responsible for the compound's basicity. scribd.commsu.edu

Decyl Chain (C10H21-): This long, nonpolar hydrocarbon tail contributes to the compound's lipophilicity, making it surface-active.

The combination of a hydrophilic amine head and a long hydrophobic tail gives 1-Propanamine, 3-(decyloxy)- amphiphilic properties, which are characteristic of surfactants. lookchem.comresearchgate.net This structural arrangement is central to its use as a surfactant and emulsifying agent in various research and industrial applications. lookchem.compainichemical.com

Identifier Value Source
Molecular FormulaC13H29NO chemicalbook.comepa.govuni.lu
Molecular Weight215.38 g/mol epa.govchemicalbook.comepa.gov
InChIKeyTWXCJZHSMRBNGO-UHFFFAOYSA-N echemi.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-decoxypropan-1-amine
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InChI

InChI=1S/C13H29NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXCJZHSMRBNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0064751
Record name 1-Propanamine, 3-(decyloxy)-
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Molecular Weight

215.38 g/mol
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Physical Description

Liquid
Record name 1-Propanamine, 3-(decyloxy)-
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CAS No.

7617-78-9
Record name 3-(Decyloxy)-1-propanamine
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Record name 3-(Decyloxy)propan-1-amine
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Record name 1-Propanamine, 3-(decyloxy)-
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Record name 1-Propanamine, 3-(decyloxy)-
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Record name 3-(decyloxy)propylamine
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Record name 3-(DECYLOXY)PROPAN-1-AMINE
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Synthetic Methodologies and Chemical Transformations of 1 Propanamine, 3 Decyloxy

Established Synthetic Routes

Several synthetic strategies have been developed for the preparation of 1-Propanamine, 3-(decyloxy)- and related alkoxypropanamines. These methods primarily include nucleophilic substitution, reductive amination, and multi-step pathways involving amidation followed by hydrolysis.

Nucleophilic Substitution Approaches

A prominent and widely utilized method for the synthesis of 1-Propanamine, 3-(decyloxy)- is through nucleophilic substitution, closely following the principles of the Williamson ether synthesis. This approach typically involves the reaction of a decyl halide or a related derivative with a 3-aminopropanol derivative, or conversely, the reaction of a 3-halopropylamine derivative with a decoxide.

In a common iteration of this method, sodium decoxide, generated by treating decanol with a strong base like sodium hydride, acts as the nucleophile. This alkoxide then displaces a halide from a 3-halopropylamine, such as 3-chloropropylamine. The reaction is generally conducted in an aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to facilitate the S(_N)2 mechanism.

Reactant 1Reactant 2BaseSolventProduct
Decanol3-ChloropropylamineSodium Hydride (NaH)Tetrahydrofuran (THF)1-Propanamine, 3-(decyloxy)-
1-Bromodecane3-AminopropanolSodium Hydroxide (NaOH)Phase Transfer Catalyst1-Propanamine, 3-(decyloxy)-

This method is favored for its versatility and the ready availability of starting materials. The choice of a primary alkyl halide is crucial to maximize the yield of the ether product and minimize the competing elimination reaction. masterorganicchemistry.comwikipedia.orgjk-sci.comfrancis-press.com

Reductive Amination Strategies

Reductive amination provides an alternative and effective pathway for the synthesis of 1-Propanamine, 3-(decyloxy)-. wikipedia.org This two-step, one-pot reaction involves the initial formation of an imine from an aldehyde or ketone and an amine, followed by the reduction of the imine to the target amine. wikipedia.orgyoutube.comlibretexts.orgmasterorganicchemistry.com

To synthesize 1-Propanamine, 3-(decyloxy)-, this strategy would typically employ 3-(decyloxy)propanal as the aldehyde component and ammonia (B1221849) as the amine source. The reaction is carried out in the presence of a reducing agent that selectively reduces the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH(_3)CN) is a commonly used reagent for this purpose due to its mild nature and selectivity. masterorganicchemistry.com The reaction is typically performed in a protic solvent, such as methanol or ethanol, under slightly acidic conditions to facilitate imine formation.

AldehydeAmine SourceReducing AgentSolventProduct
3-(decyloxy)propanalAmmonia (NH(_3))Sodium Cyanoborohydride (NaBH(_3)CN)Methanol1-Propanamine, 3-(decyloxy)-
3-(decyloxy)propanalAmmonium (B1175870) Chloride (NH(_4)Cl)Hydrogen (H(_2)) / Nickel CatalystEthanol1-Propanamine, 3-(decyloxy)-

More recent advancements have explored the use of molecular hydrogen with a metal catalyst, such as nickel, as a more environmentally friendly and cost-effective reducing system. nih.gov

Amidation and Hydrolysis Pathways

A multi-step approach involving the formation of an amide followed by its hydrolysis can also be employed for the synthesis of 1-Propanamine, 3-(decyloxy)-. This pathway offers an alternative when direct methods like nucleophilic substitution or reductive amination are not feasible or result in low yields.

The synthesis would begin with the reaction of 3-(decyloxy)propanoic acid or its corresponding acyl chloride with ammonia to form N-(3-(decyloxy)propyl)acetamide. The subsequent hydrolysis of this amide, typically under acidic or basic conditions, yields the desired primary amine, 1-Propanamine, 3-(decyloxy)-. psu.edunih.govorganic-chemistry.orgrsc.org

Intermediate AmideHydrolysis ConditionProduct
N-(3-(decyloxy)propyl)acetamideAcidic (e.g., HCl, H(_2)SO(_4))1-Propanamine, 3-(decyloxy)-
N-(3-(decyloxy)propyl)acetamideBasic (e.g., NaOH, KOH)1-Propanamine, 3-(decyloxy)-

Epoxide Ring-Opening Alkylation Strategies for Related Alkoxypropanamines

The ring-opening of epoxides with amines is a well-established method for the synthesis of β-amino alcohols. This strategy can be adapted for the synthesis of alkoxypropanamines. While not a direct route to 1-Propanamine, 3-(decyloxy)-, a related approach could involve the reaction of a decyl glycidyl (B131873) ether with ammonia. The nucleophilic attack of ammonia on the less sterically hindered carbon of the epoxide ring would lead to the formation of 1-amino-3-(decyloxy)-2-propanol. Subsequent chemical modifications would be necessary to remove the hydroxyl group and arrive at the target compound.

The reaction is typically carried out in a protic solvent like water or an alcohol, and it can be performed at elevated temperatures and pressures. The regioselectivity of the ring-opening is a key consideration in this synthetic approach.

Reaction Mechanisms and Chemical Transformations

The chemical reactivity of 1-Propanamine, 3-(decyloxy)- is primarily dictated by the nucleophilic nature of its primary amine moiety. This functional group can participate in a variety of chemical transformations, including oxidation reactions.

Oxidation Reactions of the Amine Moiety

The primary amine group of 1-Propanamine, 3-(decyloxy)- is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the specific reagent and reaction conditions employed.

With mild oxidizing agents like hydrogen peroxide (H(_2)O(_2)), primary amines can be oxidized to the corresponding hydroxylamines. Further oxidation can lead to the formation of nitroso compounds and ultimately nitro compounds. The reaction with hydrogen peroxide is believed to proceed via a nucleophilic attack of the amine on the peroxide, followed by proton transfer steps. wayne.edunih.gov

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO(_4)), can lead to more extensive oxidation. cdnsciencepub.comelectronicsandbooks.comquora.com Depending on the reaction conditions, the oxidation of a primary amine like 1-Propanamine, 3-(decyloxy)- with KMnO(_4) can yield a variety of products, including aldehydes, carboxylic acids (through cleavage of the C-N bond), or, under specific conditions, the corresponding nitro compound. electronicsandbooks.comsciencemadness.org The mechanism of permanganate oxidation of amines is complex and can involve electron transfer and hydrogen atom abstraction pathways. cdnsciencepub.com

Oxidizing AgentPotential Product(s)
Hydrogen Peroxide (H(_2)O(_2))3-(decyloxy)propan-1-hydroxylamine, Nitroso-[3-(decyloxy)propyl]amine
Potassium Permanganate (KMnO(_4))3-(decyloxy)propanal, 3-(decyloxy)propanoic acid, 1-(decyloxy)-3-nitropropane

It is important to note that the presence of the ether linkage in 1-Propanamine, 3-(decyloxy)- is generally stable under these oxidizing conditions, allowing for selective transformation of the amine group.

Reduction Pathways Leading to Amine Derivatives

While the primary amine of 1-Propanamine, 3-(decyloxy)- is at its lowest oxidation state, a critical reduction step is fundamental to one of its most prevalent industrial synthesis routes. This pathway involves the hydrogenation of a nitrile intermediate. The process typically unfolds in two main stages:

Cyanoethylation: Decyl alcohol is reacted with acrylonitrile (B1666552) in a Michael addition reaction. This step, often catalyzed by a base, forms the intermediate 3-(decyloxy)propanenitrile.

Nitrile Hydrogenation: The resulting nitrile is then reduced to the primary amine, 1-Propanamine, 3-(decyloxy)-. This transformation is a classic example of amine synthesis via reduction.

The hydrogenation of the nitrile group is a catalytic process, employing various metal catalysts and reaction conditions to achieve high yields and selectivity. The choice of catalyst and conditions can be tailored based on factors like cost, scale, and desired purity.

Below is a table summarizing common catalytic systems used for nitrile reduction to primary amines.

CatalystTypical ConditionsNotes
Raney Nickel Hydrogen gas (H₂), elevated pressure, often with ammonia to suppress secondary amine formation.A cost-effective and widely used catalyst for industrial applications.
Palladium on Carbon (Pd/C) Hydrogen gas (H₂), various solvents like ethanol or methanol.Effective catalyst, though may sometimes require harsher conditions than other noble metals.
Rhodium on Alumina (Rh/Al₂O₃) Hydrogen gas (H₂), can operate under milder conditions than nickel.Offers high activity and selectivity.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous ether or THF solvent.A powerful reducing agent typically used in laboratory-scale synthesis rather than industrial production due to cost and handling considerations.

Nucleophilic Substitution Reactions at the Amine Center

The primary amine group in 1-Propanamine, 3-(decyloxy)- possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in nucleophilic substitution reactions with a wide range of electrophilic compounds, leading to the formation of secondary and tertiary amine derivatives.

A common class of reactions involves the N-alkylation with alkyl halides. In this reaction, the amine attacks the electrophilic carbon atom of the alkyl halide, displacing the halide ion.

R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻ R-NH₂⁺-R' + R-NH₂ ⇌ R-NH-R' + R-NH₃⁺

A significant challenge in this process is controlling the degree of alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction that forms a tertiary amine, and potentially even a quaternary ammonium salt. masterorganicchemistry.com Selective mono-N-alkylation can be difficult to achieve and may result in a mixture of products. organic-chemistry.org

The table below illustrates potential nucleophilic substitution reactions at the amine center.

ElectrophileReagent ExampleProduct Class
Alkyl HalideMethyl Iodide (CH₃I)Secondary Amine (N-methyl-3-(decyloxy)propan-1-amine)
Alkyl HalideEthyl Bromide (CH₃CH₂Br)Secondary Amine (N-ethyl-3-(decyloxy)propan-1-amine)
Benzyl HalideBenzyl Chloride (C₆H₅CH₂Cl)Secondary Amine (N-benzyl-3-(decyloxy)propan-1-amine)
EpoxideEthylene (B1197577) Oxideβ-hydroxyamine

Derivatization Strategies and Functional Group Interconversions

Beyond simple N-alkylation, the primary amine of 1-Propanamine, 3-(decyloxy)- serves as a versatile handle for numerous derivatization strategies and functional group interconversions. These transformations allow for the synthesis of a broad array of molecules with tailored properties.

Acylation: The amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically rapid and high-yielding.

Reductive Amination: The amine can react with aldehydes or ketones to form an intermediate imine (or Schiff base), which can be reduced in-situ to a more substituted secondary or tertiary amine. wikipedia.orglibretexts.org This method, known as reductive amination, is a powerful and widely used strategy for forming C-N bonds and is often preferred over direct alkylation as it cleanly produces the desired product without over-alkylation issues. masterorganicchemistry.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material. masterorganicchemistry.comlibretexts.org

The following table outlines key derivatization strategies for 1-Propanamine, 3-(decyloxy)-.

Reaction TypeReagent(s)Resulting Functional Group
Acylation Acetyl ChlorideN-substituted Amide
Reaction with Isocyanate Phenyl IsocyanateN,N'-disubstituted Urea
Reductive Amination Formaldehyde, followed by a reducing agent (e.g., NaBH₃CN)Tertiary Amine (N,N-dimethyl-3-(decyloxy)propan-1-amine)
Reductive Amination Acetone, followed by a reducing agent (e.g., NaBH(OAc)₃)Secondary Amine (N-isopropyl-3-(decyloxy)propan-1-amine)

Optimization and Industrial Scale-Up Considerations

Process Efficiency and Scalability

For the industrial production of 1-Propanamine, 3-(decyloxy)-, the cyanoethylation-hydrogenation route is often favored. Scaling this process from the laboratory to an industrial plant requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness. Key considerations include:

Reaction Kinetics: Studying the reaction rates to optimize temperature, pressure, and catalyst loading for both the cyanoethylation and hydrogenation steps to maximize throughput.

Heat Management: The hydrogenation of nitriles is a highly exothermic process. Efficient heat removal is critical on a large scale to prevent thermal runaways and maintain consistent reaction temperatures, which affects selectivity and catalyst lifespan.

Catalyst Management: Selecting a robust catalyst that offers high activity, selectivity, and longevity is crucial. Processes for catalyst recovery and regeneration are important economic factors.

Purification: Development of an efficient, large-scale purification method, likely fractional distillation, is necessary to remove unreacted starting materials, the catalyst, and any byproducts to meet commercial purity specifications.

Role of Catalysis and Phase-Transfer Agents in Synthesis

Catalysis is central to the efficient synthesis of 1-Propanamine, 3-(decyloxy)-. In the primary industrial route, heterogeneous catalysts like Raney Nickel are employed for the hydrogenation of the 3-(decyloxy)propanenitrile intermediate. The catalyst's role is to provide a surface that adsorbs both the nitrile and hydrogen, lowering the activation energy for the reduction and facilitating the formation of the primary amine. The choice of catalyst and support can significantly influence the reaction's selectivity, minimizing the formation of secondary and tertiary amine byproducts.

Continuous Flow Reactor Applications

The synthesis of 1-Propanamine, 3-(decyloxy)-, particularly the hydrogenation step, is well-suited for implementation in continuous flow reactors. Unlike traditional batch reactors, continuous flow systems offer significant advantages for industrial-scale production:

Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous material present at any given time. For highly exothermic reactions like hydrogenation, the superior surface-area-to-volume ratio allows for much more efficient heat transfer, drastically reducing the risk of thermal runaway.

Improved Control and Consistency: Precise control over reaction parameters such as temperature, pressure, and residence time leads to a more consistent product quality and yield.

Scalability: Scaling up production in a flow system often involves running the reactor for longer periods or "numbering up" by adding parallel reactor lines, which can be simpler and more predictable than scaling up large batch reactors.

Catalyst Efficiency: Using packed-bed reactors with solid catalysts simplifies catalyst separation from the product stream and can improve catalyst lifetime and efficiency.

Green Chemistry Principles in 1-Propanamine, 3-(decyloxy)- Synthesis

The application of green chemistry principles to the synthesis of 1-Propanamine, 3-(decyloxy)- is crucial for minimizing the environmental footprint of its production. sigmaaldrich.commsu.edu These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.eduacs.org Key areas of focus include improving atom economy, utilizing safer chemicals and solvents, sourcing from renewable feedstocks, and enhancing energy efficiency. sigmaaldrich.commsu.eduacs.orgsolubilityofthings.com

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.commonash.edu A higher atom economy signifies a more sustainable process with less waste generation. jocpr.com The two primary routes for synthesizing 1-Propanamine, 3-(decyloxy)- can be evaluated based on this metric.

One common method is nucleophilic substitution , where decanol reacts with a 3-halopropylamine (such as 3-chloropropylamine) in the presence of a base. Another prevalent industrial method involves the cyanoethylation of decanol followed by hydrogenation of the resulting nitrile.

Addition reactions are generally considered excellent candidates for designing more atom-efficient processes. buecher.de In contrast, substitution reactions often have lower atom economies due to the formation of stoichiometric byproducts.

Table 1: Theoretical Atom Economy Comparison for 1-Propanamine, 3-(decyloxy)- Synthesis

Synthetic Route Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Nucleophilic Substitution Decanol (C₁₀H₂₂O) + 3-Chloropropylamine (C₃H₈ClN) + Sodium Hydroxide (NaOH) 1-Propanamine, 3-(decyloxy)- (C₁₃H₂₉NO) Sodium Chloride (NaCl) + Water (H₂O) ~72.6%
Cyanoethylation/Hydrogenation Step 1: Decanol (C₁₀H₂₂O) + Acrylonitrile (C₃H₃N) 3-(decyloxy)propanenitrile (C₁₃H₂₅NO) None (Addition Reaction) 100%
Step 2: 3-(decyloxy)propanenitrile (C₁₃H₂₅NO) + Hydrogen (H₂) 1-Propanamine, 3-(decyloxy)- (C₁₃H₂₉NO) None (Addition Reaction) 100%

Note: The calculation for atom economy is: (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100. scranton.edu Catalysts are not included in the calculation.

As the table illustrates, the cyanoethylation followed by hydrogenation pathway is significantly more atom-economical, theoretically incorporating all reactant atoms into the final product. researchgate.net This approach aligns closely with the goal of maximizing the incorporation of all materials used in the process into the final product, thereby reducing waste. sigmaaldrich.comsolubilityofthings.com

Selection of Safer Solvents and Reagents

In the synthesis of 1-Propanamine, 3-(decyloxy)-, traditional organic solvents may be used to facilitate the reaction. Green chemistry principles encourage the replacement of these, which are often volatile and toxic, with safer alternatives. jddhs.comreagent.co.uk For instance, research is ongoing into the use of ionic liquids or supercritical fluids as environmentally benign reaction media.

The reagents used also come under scrutiny. The nucleophilic substitution route often employs strong bases like sodium hydroxide. While effective, the handling and disposal of caustic materials require care. The hydrogenation step in the alternative route typically requires a catalyst. Catalytic reagents are considered superior to stoichiometric reagents as they are used in small amounts and can often be recycled, minimizing waste. acs.org The development of non-toxic and highly selective catalysts is a key goal in making these processes greener. jddhs.com

Table 2: Comparison of Traditional vs. Greener Solvents and Reagents

Process Component Traditional Option Potential Greener Alternative Rationale for Change
Solvent Toluene, Xylene Water, Supercritical CO₂, Bio-solvents (e.g., Cyrene) Reduces volatile organic compound (VOC) emissions and toxicity. jddhs.comreagent.co.uk
Base (Substitution) Sodium Hydroxide (NaOH) Potassium Carbonate (K₂CO₃) Generally considered less hazardous than strong caustic solutions.

| Reducing Agent (Hydrogenation) | Stoichiometric hydrides | Catalytic Hydrogenation (e.g., using Raney Nickel, Palladium) | Catalysts are used in smaller quantities and can be recycled, improving reaction efficiency and reducing waste. sigmaaldrich.comacs.org |

Renewable Feedstock Utilization

The seventh principle of green chemistry emphasizes the use of renewable rather than depleting raw materials wherever technically and economically feasible. msu.eduacs.org The chemical industry is increasingly exploring bio-based materials as starting compounds to support sustainable resource use. jddhs.comresearchgate.netnih.gov

For the synthesis of 1-Propanamine, 3-(decyloxy)-, the primary feedstocks are a decyl group source (decanol) and a 3-aminopropyl group source. A significant green chemistry trend is the move towards synthesizing these precursors from renewable resources.

Decanol : Traditionally derived from petrochemical sources, decanol can also be produced from the reduction of fatty acids found in natural oils, such as coconut oil. This provides a direct link to a bio-based feedstock.

Acrylonitrile/3-Aminopropyl source : The three-carbon backbone required for the propylamine (B44156) portion can potentially be derived from bio-based glycerol, a byproduct of biodiesel production. researcher.life Research is focused on converting glycerol to key intermediates like acrolein, which can then be used to produce acrylonitrile or other propylamine precursors.

This shift away from petrochemical feedstocks towards biomass-derived building blocks represents a fundamental strategy for creating a more sustainable chemical industry. researchgate.netnih.gov

Energy Efficiency in Synthetic Protocols

Designing for energy efficiency is a key green chemistry principle that recognizes the environmental and economic impacts of energy consumption. sigmaaldrich.comacs.org Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.orgsolubilityofthings.com

The established synthetic routes for 1-Propanamine, 3-(decyloxy)- have notable energy demands:

Nucleophilic Substitution : This reaction typically requires heating to drive the process to completion.

Hydrogenation : The reduction of the nitrile intermediate is often carried out under elevated pressure and temperature, which is energy-intensive.

Green chemistry approaches aim to reduce this energy consumption. The use of highly active and selective catalysts is a primary strategy. monash.edu An advanced catalyst could enable the hydrogenation step to proceed under milder conditions (lower temperature and pressure), significantly decreasing the energy input. Furthermore, innovative technologies like microwave-assisted synthesis or flow chemistry are being explored to reduce reaction times and energy requirements. jddhs.com

Advanced Analytical and Characterization Techniques for 1 Propanamine, 3 Decyloxy Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the detailed molecular structure of 1-Propanamine, 3-(decyloxy)-. By interacting with the molecule in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, offer a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the carbon-hydrogen framework and the presence of the amine group in 1-Propanamine, 3-(decyloxy)-. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the decyloxy chain and the propyl amine moiety. Key signals would include those for the terminal methyl group of the decyl chain, the numerous methylene (B1212753) (-CH₂-) groups, and the protons adjacent to the ether oxygen and the amine nitrogen. The integration of these signals provides a quantitative measure of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by showing a unique signal for each carbon atom in a different chemical environment. This allows for the confirmation of the total number of carbon atoms and the identification of the carbons involved in the ether linkage and those bonded to the nitrogen atom. nih.gov

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for 1-Propanamine, 3-(decyloxy)-

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
CH₃ (decyloxy chain) ~0.88 ~14.1
(CH₂)₈ (decyloxy chain) ~1.26 ~22.7 - 31.9
-O-CH₂- (decyloxy chain) ~3.40 ~71.0
-O-CH₂- (propyl chain) ~3.45 ~70.5
-CH₂- (propyl chain) ~1.75 ~30.0
-CH₂-NH₂ (propyl chain) ~2.70 ~40.0

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in 1-Propanamine, 3-(decyloxy)-. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

Key vibrational bands expected in the FT-IR spectrum include:

N-H stretching: The primary amine group (-NH₂) typically exhibits two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H stretching: Aliphatic C-H stretching vibrations from the decyl and propyl chains are observed in the 2850-3000 cm⁻¹ region.

C-O-C stretching: A strong, characteristic band for the ether linkage (C-O-C) is expected around 1100 cm⁻¹.

N-H bending: The bending vibration of the N-H bond of the primary amine usually appears in the region of 1590-1650 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for 1-Propanamine, 3-(decyloxy)-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine (-NH₂) N-H Bend (scissoring) 1590 - 1650
Alkane (C-H) C-H Stretch 2850 - 3000

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of 1-Propanamine, 3-(decyloxy)-. The compound has a molecular formula of C₁₃H₂₉NO and a molecular weight of approximately 215.38 g/mol . nih.gov

In a typical mass spectrum, the molecule is ionized, and the resulting molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) is detected. For 1-Propanamine, 3-(decyloxy)-, the protonated molecule would have a mass-to-charge ratio (m/z) of approximately 216.23. uni.lu High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental formula.

Fragmentation analysis within the mass spectrometer provides further structural information. The molecule can break at specific bonds, such as the C-O or C-N bonds, leading to characteristic fragment ions that support the proposed structure.

Table 3: Predicted Mass Spectrometry Data for 1-Propanamine, 3-(decyloxy)-

Ion Type Predicted m/z
[M+H]⁺ 216.23219
[M+Na]⁺ 238.21413
[M-H]⁻ 214.21763

Data sourced from PubChemLite. uni.lu

UV/Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. msu.edu For a saturated aliphatic amine and ether like 1-Propanamine, 3-(decyloxy)-, significant absorption in the standard UV-Vis range (200-800 nm) is not expected, as it lacks chromophores (i.e., conjugated double bonds or aromatic rings). msu.edu Therefore, this technique is generally not used for direct structural elucidation of this specific compound. However, it can be valuable in mechanistic studies where the compound might be derivatized to introduce a chromophore, or to monitor reactions that produce or consume species that do absorb in the UV-Vis region.

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 1-Propanamine, 3-(decyloxy)- from reaction mixtures, byproducts, or impurities, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and selective technique for the analysis of 1-Propanamine, 3-(decyloxy)-. sielc.com This method is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices.

In an HPLC-MS/MS system, the HPLC first separates the components of a mixture based on their affinity for a stationary phase and a mobile phase. nih.gov For 1-Propanamine, 3-(decyloxy)-, a reverse-phase HPLC method is often employed, using a C18 column and a mobile phase typically consisting of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility. sielc.com

Following separation by HPLC, the analyte enters the mass spectrometer. The first mass analyzer (MS1) selects the parent ion of interest (e.g., the [M+H]⁺ ion at m/z 216.2). This selected ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, allowing for accurate quantification even at low concentrations. For enhanced detection in complex samples, solid-phase extraction (SPE) with C18 cartridges can be used as a sample preparation step to concentrate the analyte and remove interfering substances.

Gas Chromatography (GC) Applications

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds. sigmaaldrich.com In the context of 1-Propanamine, 3-(decyloxy)-, GC is employed to assess its purity and identify potential impurities. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. etamu.edu

The selection of the GC column is critical and depends on four key factors: the stationary phase, column internal diameter (I.D.), film thickness, and column length. sigmaaldrich.com For a polar compound like 1-Propanamine, 3-(decyloxy)-, a polar stationary phase is generally preferred to achieve optimal separation. The choice of stationary phase is the most important factor and should be based on the specific application. sigmaaldrich.com

In a typical GC analysis, the sample is injected into the instrument, vaporized, and carried by an inert gas (the mobile phase) through the column. etamu.edu The retention time, the time it takes for the compound to travel through the column and reach the detector, is a characteristic property that can be used for identification. The detector then measures the quantity of the separated components. sigmaaldrich.com The resulting chromatogram provides a visual representation of the separated compounds, with peak areas corresponding to their relative concentrations.

Table 1: Illustrative GC Parameters for Amine Analysis

ParameterValue/TypePurpose
Column Capillary, polar stationary phase (e.g., polyethylene (B3416737) glycol)Separation based on polarity and boiling point.
Injector Temperature 250 °CEnsures complete vaporization of the sample.
Oven Temperature Program Initial: 100 °C, Ramp: 10 °C/min to 250 °CSeparates compounds with a range of boiling points.
Carrier Gas Helium or NitrogenTransports the sample through the column. etamu.edu
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID for general hydrocarbon detection, MS for identification. etamu.edu

This table presents typical starting parameters for the GC analysis of long-chain amines and may require optimization for 1-Propanamine, 3-(decyloxy)-.

Column Chromatography and Fractional Distillation for Purification

Purification of 1-Propanamine, 3-(decyloxy)- is often achieved through column chromatography or fractional distillation.

Column Chromatography is a preparative technique used to separate compounds from a mixture. For the purification of 1-Propanamine, 3-(decyloxy)-, a polar stationary phase like silica (B1680970) gel is commonly used. The separation mechanism is based on the differential adsorption of the components onto the stationary phase. A non-polar solvent or a mixture of solvents is used as the mobile phase to elute the compounds from the column. Due to its polar amine group, 1-Propanamine, 3-(decyloxy)- will have a stronger interaction with the silica gel compared to non-polar impurities, thus eluting more slowly and allowing for its separation.

Fractional Distillation is a technique used to separate liquids with different boiling points. This method is suitable for the purification of 1-Propanamine, 3-(decyloxy)- if the impurities have significantly different boiling points. The process involves heating the liquid mixture to a temperature at which one or more fractions of the compound will vaporize. The vapor is then condensed and collected. By carefully controlling the temperature, it is possible to separate the desired compound from impurities.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) is a sample preparation technique that is used to clean up and concentrate samples before analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). scioninstruments.com SPE can effectively remove interfering compounds from a sample matrix, thereby improving the accuracy and longevity of the analytical instrumentation. thermofisher.comwaters.com

For the extraction of 1-Propanamine, 3-(decyloxy)-, which is a basic compound, a cation-exchange SPE sorbent can be utilized. scioninstruments.com The general steps for SPE include:

Conditioning: The sorbent bed is activated with a solvent to ensure reproducible retention of the analyte. scioninstruments.com

Loading: The sample, dissolved in an appropriate solvent, is passed through the sorbent bed. The analyte and some impurities are retained on the sorbent.

Washing: An appropriate solvent is passed through the sorbent to remove weakly bound impurities while the analyte of interest remains on the column. scioninstruments.com

Elution: A different solvent is used to disrupt the analyte-sorbent interaction and elute the purified 1-Propanamine, 3-(decyloxy)- from the cartridge. scioninstruments.com

The choice of sorbent is crucial for effective separation. scioninstruments.com For a basic compound like 1-Propanamine, 3-(decyloxy)-, a strong or weak cation-exchange sorbent would be appropriate.

Table 2: SPE Sorbent Selection Guide for Amines

Sorbent TypeInteraction MechanismTypical Analytes
C18 (Reversed-Phase) Van der Waals forcesNon-polar compounds from polar matrices. scioninstruments.com
Silica (Normal-Phase) Hydrogen bonding, dipole-dipolePolar compounds from non-polar matrices. scioninstruments.com
Strong Cation Exchange (SCX) Electrostatic interactionsBasic compounds (e.g., amines). scioninstruments.com
Weak Cation Exchange (WCX) Electrostatic interactionsStrong basic compounds.

This table provides a general guide; the optimal sorbent and method must be determined experimentally.

Thermogravimetric and Calorimetric Analyses

Thermal analysis techniques are essential for characterizing the thermal properties of materials. xrfscientific.com For 1-Propanamine, 3-(decyloxy)-, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about its thermal transitions and stability. nih.govintertek.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. nih.govnetzsch.com It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. kinampark.com

When analyzing 1-Propanamine, 3-(decyloxy)-, a small sample is placed in a DSC pan and heated at a controlled rate. The resulting DSC curve plots heat flow against temperature. An endothermic peak would indicate melting, where the compound absorbs heat to transition from a solid to a liquid state. The temperature at the peak of this transition is the melting point. Conversely, an exothermic peak upon cooling would represent crystallization. The glass transition temperature (Tg), if present, would appear as a step change in the baseline of the DSC curve. kinampark.com

Table 3: Potential Thermal Transitions of 1-Propanamine, 3-(decyloxy)- Observable by DSC

Thermal TransitionType of EventExpected DSC Signal
Glass Transition (Tg) Change in heat capacityStep change in the baseline kinampark.com
Crystallization (Tc) ExothermicPeak pointing down (release of heat) kinampark.com
Melting (Tm) EndothermicPeak pointing up (absorption of heat) kinampark.com

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. infinitiaresearch.com This technique is primarily used to evaluate the thermal stability and composition of materials. xrfscientific.com

In a TGA experiment, a sample of 1-Propanamine, 3-(decyloxy)- is heated in a controlled environment (e.g., nitrogen or air), and its mass is continuously monitored. intertek.com The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which weight loss begins indicates the onset of decomposition. The shape of the curve can provide information about the decomposition mechanism. For 1-Propanamine, 3-(decyloxy)-, TGA can determine the temperature at which it starts to degrade, providing a measure of its thermal stability. torontech.com

Table 4: Information Obtainable from TGA of 1-Propanamine, 3-(decyloxy)-

ParameterDescription
Onset Decomposition Temperature The temperature at which significant weight loss begins, indicating the start of thermal degradation.
Decomposition Profile The pattern of weight loss over a temperature range, which can suggest the number of decomposition steps.
Residual Mass The percentage of mass remaining at the end of the analysis, which can indicate the formation of non-volatile residues.

Computational and Theoretical Studies of 1 Propanamine, 3 Decyloxy

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are indispensable for exploring the dynamic nature and energetic landscapes of molecules like 1-Propanamine, 3-(decyloxy)-. These methods allow researchers to visualize and analyze molecular behavior that can be difficult to observe experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For an amphiphilic molecule such as 1-Propanamine, 3-(decyloxy)-, which possesses a hydrophilic amine head and a long hydrophobic decyloxy tail, MD simulations can provide detailed insights into its self-organization and interaction with various environments. mdpi.comacs.org

Research Findings: While specific MD simulation studies exclusively focused on 1-Propanamine, 3-(decyloxy)- are not prevalent in public literature, the methodology has been widely applied to similar non-ionic and amine-based surfactants. mdpi.comresearchgate.net These simulations typically model the behavior of multiple surfactant molecules in an aqueous solution to observe processes like micelle formation. acs.orgwhiterose.ac.uk The simulations can predict how the hydrophobic tails aggregate to minimize contact with water, while the polar amine heads remain exposed to the aqueous phase. acs.org

MD simulations can also be used to study the adsorption of such surfactants onto surfaces. For instance, simulations of similar long-chain amines on materials like silica (B1680970) or graphite (B72142) show how the molecules arrange themselves at the solid-liquid interface, a critical aspect for applications in flotation or as coating agents. researchgate.netijcce.ac.ir The simulations reveal that interactions are often driven by both hydrophobic interactions with the surface and electrostatic interactions involving the protonated amine group. researchgate.net By applying these established simulation protocols, the aggregation behavior, micelle structure, and interfacial properties of 1-Propanamine, 3-(decyloxy)- can be effectively predicted.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and energetic properties of molecules. mdpi.com These methods provide fundamental data that can explain a molecule's chemical behavior.

Research Findings: For aliphatic amines, quantum chemical calculations have been successfully used to predict properties like pKa, ionization potential, and electronic transitions. ibm.comresearchgate.net Such studies often calculate key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

In the context of 1-Propanamine, 3-(decyloxy)-, DFT calculations can be employed to:

Determine Electron Distribution: Mulliken population analysis can reveal the partial charges on each atom, identifying the most electron-rich (the nitrogen and oxygen atoms) and electron-poor sites, which are crucial for understanding reactivity.

Analyze the Frontier Orbitals: The spatial distribution of HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Calculate Molecular Properties: Properties such as dipole moment, polarizability, and electronegativity can be calculated to help predict how the molecule will interact with solvents and other chemical species. mdpi.com

Studies on related amines show that these quantum chemical descriptors correlate well with experimental observations, such as corrosion inhibition potential, where the amine group's ability to donate electrons is key. mdpi.com

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The long, flexible decyloxy chain of 1-Propanamine, 3-(decyloxy)- allows it to adopt numerous conformations, which influences its physical properties and biological activity.

Research Findings: Computational conformational analysis of long-chain alkylamines reveals that the molecules tend to adopt conformations that minimize steric hindrance. nih.govsmolecule.com The alkyl backbone often prefers an extended, staggered conformation to reduce intramolecular steric interactions. smolecule.com However, in different environments, such as within a crystal lattice or at an interface, more compact or "stacked" conformations may become energetically favorable. nih.gov

For 1-Propanamine, 3-(decyloxy)-, computational methods can be used to calculate the energy profile for rotation around the various C-C and C-O single bonds. This analysis helps identify the lowest-energy (most stable) conformations and the energy barriers between them. Understanding the conformational preferences is essential for modeling how the molecule packs in condensed phases and how it might fit into a biological receptor site or an enzyme's active site.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). europa.eu These models are widely used in regulatory toxicology and chemical design to predict the characteristics of untested chemicals. chemistryforsustainability.orgfairsharing.org

QSPR models are routinely used to estimate key physicochemical properties and environmental fate parameters, which are essential for assessing a chemical's potential impact and behavior. The U.S. Environmental Protection Agency (EPA) provides a suite of such predictive tools, like the Estimation Programs Interface (EPI Suite)™, which are used to populate databases like the CompTox Chemicals Dashboard. epa.govnih.govfigshare.com

Detailed Research Findings: For 1-Propanamine, 3-(decyloxy)-, numerous physicochemical and environmental parameters have been predicted using these established QSPR models. The data below is compiled from publicly available computational databases.

Predicted Physicochemical Properties of 1-Propanamine, 3-(decyloxy)-

PropertyPredicted ValueSource/Model
Molecular Weight215.38 g/molPubChem nih.gov
logP (Octanol-Water Partition Coefficient)4.0 - 4.63PubChemLite, EPA CompTox uni.lu
Water Solubility10.3 mg/L at 25°CEPA CompTox (EPI Suite)
Boiling Point284.9 °CEPA CompTox (EPI Suite)
Vapor Pressure0.00036 mm Hg at 25°CEPA CompTox (EPI Suite)
Henry's Law Constant2.18 x 10⁻⁷ atm-m³/mole at 25°CEPA CompTox (EPI Suite)

Predicted Environmental Fate Parameters of 1-Propanamine, 3-(decyloxy)-

ParameterPredicted ValueSource/Model
Soil Adsorption Coefficient (Koc)1556 L/kgEPA CompTox (EPI Suite)
Bioconcentration Factor (BCF)167.8 L/kgEPA CompTox (EPI Suite)
Atmospheric Hydroxylation Half-life15.2 hoursEPA CompTox (EPI Suite)

QSAR models are particularly valuable for predicting the biodegradability of chemicals, a key factor in their environmental persistence. europa.eu These models identify structural features that either promote or hinder degradation by microorganisms.

Research Findings: The biodegradability of aliphatic amines is influenced by several structural factors. nite.go.jpcanada.ca QSAR models for biodegradation, such as those used in the EPI Suite™ (BIOWIN models), analyze a molecule for the presence of functional groups and structural motifs that are known to affect degradation rates. epa.gov

For 1-Propanamine, 3-(decyloxy)-, the key structural features are:

A Long Alkyl Chain: Generally, long, unbranched alkyl chains can decrease the rate of biodegradation compared to shorter chains.

A Primary Amine Group: The primary amine (-NH2) can be a site for initial enzymatic attack (e.g., oxidation), which can initiate the degradation process.

An Ether Linkage: Ether linkages are generally stable but can be cleaved by specific microbial enzymes.

Biodegradation prediction models integrate the effects of these different fragments. For a related substance, a predicted half-life in water was 15 days, suggesting it is not persistent. europa.eu The BIOWIN models within EPI Suite™ provide a probabilistic assessment of whether a chemical is readily biodegradable. Based on analyses of similar long-chain aliphatic amines, these compounds are generally not expected to be readily biodegradable but are not considered persistent in the environment. canada.ca

Intermolecular Interactions and Self-Assembly Prediction

The amphiphilic nature of 1-Propanamine, 3-(decyloxy)-, with its flexible decyloxy tail and polar amine head, drives its tendency to form ordered structures through self-assembly. Computational and theoretical models are crucial for predicting these behaviors, offering insights into intermolecular forces that govern the material's properties in various environments, such as in polymer blends or at interfaces.

Predicting the compatibility or miscibility of a compound like 1-Propanamine, 3-(decyloxy)- with polymers is essential for its application as a surfactant, plasticizer, or compatibilizer in material formulations. Hansen Solubility Parameters (HSP) and Flory-Huggins theory provide a robust theoretical framework for these predictions. numberanalytics.comethz.ch

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle of "like dissolves like" and quantify the cohesive energy of a material by dividing it into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). wikipedia.orgnih.gov Every material can be described by a point in this three-dimensional "Hansen space." The distance (Ra) between two substances in this space predicts their affinity for one another. A smaller distance implies higher compatibility. wikipedia.org

To illustrate the principle, the table below lists the HSP values for several common polymers. The compatibility of 1-Propanamine, 3-(decyloxy)- would be predicted by calculating the distance between its (currently undetermined) HSP values and those of the polymers.

PolymerδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
Polyethylene (B3416737) (PE)17.10.00.0
Polystyrene (PS)21.30.62.9
Poly(methyl methacrylate) (PMMA)18.610.57.5
Poly(vinyl chloride) (PVC)18.27.58.3

This table presents representative data for illustrative purposes; values can vary based on specific grade and measurement technique.

Flory-Huggins Theory

The Flory-Huggins theory is a foundational model in polymer thermodynamics that describes the Gibbs free energy of mixing (ΔG_mix) for a polymer and a solvent or another polymer. numberanalytics.comfiveable.mewikipedia.org The theory considers the combinatorial entropy of mixing and the enthalpy of interaction between the components. ethz.ch The key factor governing miscibility is the Flory-Huggins interaction parameter, χ (chi). fiveable.me

The equation for the free energy of mixing is: ΔG_mix = RT [n₁ln(φ₁) + n₂ln(φ₂) + n₁φ₂χ₁₂] wikipedia.org

Where:

R is the gas constant

T is the temperature

n₁ and n₂ are the number of moles of the two components

φ₁ and φ₂ are their volume fractions

χ₁₂ is the interaction parameter

A value of χ ≤ 0.5 generally indicates miscibility. The interaction parameter χ can be related to Hansen Solubility Parameters, providing a bridge between the two theories. wikipedia.org This relationship allows for the estimation of χ from the HSP of the individual components (the polymer and, in this case, 1-Propanamine, 3-(decyloxy)-), offering a powerful predictive tool for formulation scientists without the need for extensive experimentation. wikipedia.org The theory predicts that as the molecular weight of a polymer increases, the entropic contribution to mixing decreases, making favorable enthalpic interactions (a low χ value) more critical for achieving miscibility. numberanalytics.comethz.ch

The function of 1-Propanamine, 3-(decyloxy)- as a surfactant or coating agent is fundamentally determined by its behavior at interfaces (e.g., air-water, oil-water, or solid-liquid). Molecular dynamics (MD) simulations are powerful tools for investigating the packing density and orientation of such amphiphilic molecules at an atomic level. nih.govrsc.org

While direct MD studies on 1-Propanamine, 3-(decyloxy)- (a C10 ether amine) are not prominent in the literature, research on very close structural analogs provides significant insight. A detailed MD simulation of 3-dodecyloxypropanamine (DOPA; C12 ether amine) and 3-tetradecyloxypropylamine (TOPA; C14 ether amine) adsorbing onto a quartz surface from water reveals key behaviors that can be extrapolated to the C10 variant. researchgate.net

Key Findings from MD Simulations of Analogs:

Adsorption and Orientation : At the solid-water interface, the amine headgroup acts as the anchor. Simulations confirm that these ether amine molecules adsorb onto the negatively charged quartz surface primarily through electrostatic attraction and hydrogen bonding. researchgate.net The protonated amine group (R-NH₃⁺) forms strong hydrogen bonds with the oxygen atoms of the quartz surface. researchgate.net The hydrophobic alkyl-ether tail orients itself away from the polar surface and the aqueous phase. researchgate.netmdpi.com

Packing Density : The area per molecule at an interface is a critical parameter. For long-chain surfactants, the packing density is influenced by a balance between the attractive van der Waals forces of the alkyl chains and the repulsive forces (electrostatic or steric) between the headgroups. researchgate.net At an air-water interface, surfactants arrange themselves to minimize the unfavorable contact of the hydrophobic tail with water, leading to a specific surface area per molecule. nih.gov In the case of adsorption on a solid, the packing is also constrained by the substrate's surface chemistry. The flexible nature of the propylamine (B44156) linker and the decyloxy chain allows the molecule to adopt conformations that optimize packing and maximize surface coverage. researchgate.net Studies on other long-chain molecules show that as surface coverage increases, the alkyl chains transition from a disordered, "pancake-like" state to a more ordered, upright orientation to accommodate more molecules. mdpi.comnih.gov

Computational studies on related systems show that the length of the alkyl chain significantly impacts interfacial properties. researchgate.net The ten-carbon chain of 1-Propanamine, 3-(decyloxy)- provides a strong hydrophobic driving force for self-assembly and surface activity, while the ether-amine headgroup dictates its interaction with polar phases and surfaces. researchgate.net

Applications in Advanced Chemical Research and Industrial Technologies Non Clinical

Role as a Chemical Intermediate in Organic Synthesis

In the realm of organic chemistry, 1-Propanamine, 3-(decyloxy)- serves as a versatile intermediate, participating in a range of chemical transformations to produce more complex and specialized molecules. ontosight.aiontosight.ai Its utility stems from the reactivity of its primary amine group, which can undergo reactions such as oxidation, reduction, and nucleophilic substitution. This allows for the synthesis of diverse derivatives and advanced organic compounds.

Building Block for Complex Molecules

The compound's structure is a foundational component for constructing larger, more intricate molecular architectures. ontosight.aiontosight.aievitachem.com The primary amine is a key functional group that enables its use as a building block. researchgate.net For example, it can be reacted with other molecules to introduce the decyloxypropylamino moiety into a new structure, a common strategy in the development of specialized chemicals. The amine group can be oxidized to form oximes or nitriles using reagents like potassium permanganate (B83412), or reduced to create secondary or tertiary amines with agents such as lithium aluminum hydride. Furthermore, it can participate in substitution reactions, making it a key intermediate for a variety of valuable chemical products. researchgate.net

Precursor for Advanced Organic Compounds

1-Propanamine, 3-(decyloxy)- is a direct precursor to a variety of advanced organic compounds, particularly multifunctional additives and polymers. evitachem.com Patents describe its use in reactions with components like maleic anhydride (B1165640) to generate additives for industrial formulations. googleapis.comgoogle.com These reactions leverage the amine functionality to build larger molecules with tailored properties, such as improved performance in fuel or pigment compositions. googleapis.com Its role as a precursor extends to the synthesis of specialized surfactants and other industrial chemicals where the combination of the ether and amine groups is essential for the final product's function.

Table 1: Chemical Properties of 1-Propanamine, 3-(decyloxy)-

Property Value Source(s)
Molecular Formula C₁₃H₂₉NO nih.govechemi.com
Molecular Weight 215.38 g/mol nih.govchemicalbook.com
Appearance Liquid nih.govechemi.comwhamine.com
Boiling Point 152 °C at 13 Torr echemi.comchemicalbook.com
Density 0.85 g/cm³ echemi.com
Flash Point 116.8 °C echemi.com
IUPAC Name 3-(decyloxy)propan-1-amine nih.gov
CAS Number 7617-78-9 nih.govechemi.com

Materials Science and Surfactant Chemistry

The amphiphilic character of 1-Propanamine, 3-(decyloxy)-, possessing both a water-loving (hydrophilic) amine group and an oil-loving (hydrophobic) alkyl ether chain, makes it highly effective in materials science and surfactant applications. ontosight.ai This dual nature allows it to modify the interface between different phases, such as oil and water or solid and liquid.

Formulation of Surfactants and Emulsifiers

1-Propanamine, 3-(decyloxy)- and its isomers are widely recognized for their role as surface-active agents. nih.gov They are used in the formulation of surfactants and emulsifiers for various industrial applications. ontosight.ai The molecule's structure enables it to reduce the surface tension between two liquids or between a liquid and a solid, which is the fundamental principle of surfactancy. ontosight.ai Its acetate (B1210297) salt form is also noted for its utility in formulations that require emulsification or solubilization. ontosight.ai Research on structurally similar ether amines, such as 3-dodecyloxypropanamine (DOPA) and 3-tetradecyloxypropylamine (TOPA), has demonstrated their effectiveness as collector surfactants in mineral flotation, highlighting the strong surface activity of this class of compounds. researchgate.net

Dispersing Agents in Colloidal Systems

As a dispersing agent, 1-Propanamine, 3-(decyloxy)- and its related compounds facilitate the uniform distribution of solid particles within a liquid medium, preventing them from settling or agglomerating. painichemical.compainichemical.com This property is critical in the formulation of products like paints, inks, and coatings. googleapis.comwhamine.com In the mining industry, it is used as a flotation agent, where it selectively attaches to mineral surfaces and aids in their separation from gangue materials by dispersing them into the froth phase. industrialchemicals.gov.au Patents detail the use of such amines as dispersants in asphalt (B605645) and cement compositions, underscoring their industrial importance in maintaining stable colloidal systems. googleapis.com

Additives in Lubricant Formulations

In the field of tribology, ether amines like 1-Propanamine, 3-(decyloxy)- are employed as additives in lubricant formulations. painichemical.compainichemical.com A patent describes the use of 3-decyloxypropylamine as a reactant in the synthesis of amine phosphates, which are then incorporated into lubricating oils. google.com These additives enhance the performance of lubricants by providing improved friction modification and protection against wear and corrosion. painichemical.comgoogle.com The presence of the long alkyl chain contributes to the molecule's ability to form a protective film on metal surfaces. painichemical.com

Table 2: Summary of Non-Clinical Applications

Application Area Specific Role Function Source(s)
Organic Synthesis Chemical Intermediate Building block for complex molecules and precursor for advanced compounds. ontosight.aiontosight.airesearchgate.net
Materials Science Surfactant/Emulsifier Reduces surface tension; creates stable emulsions. nih.govontosight.airesearchgate.net
Colloidal Chemistry Dispersing Agent Improves particle distribution in liquids; used in flotation. googleapis.compainichemical.compainichemical.comindustrialchemicals.gov.au
Industrial Lubricants Lubricant Additive Enhances performance and provides surface protection. painichemical.compainichemical.comgoogle.com

Applications in Coatings and Polymer Chemistry

The compound 1-Propanamine, 3-(decyloxy)- and its close structural analogs are utilized in the formulation of coatings and the synthesis of polymers, where they can act as surfactants, dispersing agents, and corrosion inhibitors. painichemical.com The isodecyloxy derivative, for instance, is noted for its use in coatings. Its amphiphilic structure, with a hydrophobic decyl chain and a hydrophilic amine group, allows it to function at interfaces, a critical property in many coating and polymer formulations.

In polymer chemistry, ether amines like 1-Propanamine, 3-(decyloxy)- can be used as curing agents for epoxy resins. The amine groups react with the epoxy groups to form a cross-linked polymer network. The length and nature of the ether chain can influence the properties of the final cured epoxy, such as its flexibility and resistance to chemical degradation. cnrs.fr For example, studies on bisphenol-F epoxy cured with poly(ether)amine have shown that the network structure, influenced by the polyether chain length, affects the material's degradation in acidic environments. cnrs.fr While not specifically mentioning the decyloxy variant, this research highlights the role of the ether amine structure in determining the final properties of the polymer.

The compound's utility also extends to acting as an intermediate in the synthesis of more complex molecules for industrial use. keruichemical.com Its ability to participate in reactions like alkylation and acylation makes it a versatile building block for creating specialized surfactants and other performance chemicals. ontosight.ai

Supramolecular Assembly and Nanomaterial Synthesis

The self-assembly of amphiphilic molecules into ordered structures is a cornerstone of supramolecular chemistry and nanomaterial synthesis. While specific studies on the supramolecular assembly of 1-Propanamine, 3-(decyloxy)- are not extensively documented in the provided results, the principles of amphiphile self-assembly are well-established. Amphiphiles with similar structures, consisting of a hydrocarbon tail and a polar headgroup, are known to form micelles, vesicles, and other aggregates in solution. acs.org

The structure of 1-Propanamine, 3-(decyloxy)- is conducive to such behavior. The long decyl chain provides the necessary hydrophobic interactions to drive aggregation, while the amine headgroup interacts with polar solvents. This self-assembly can be harnessed for the synthesis of nanomaterials. For instance, cationic lipids, which share structural similarities with protonated 1-Propanamine, 3-(decyloxy)-, are key components in the formation of lipid nanoparticles (LNPs) for various delivery applications. google.com The synthesis of related cationic lipids often involves multi-step reactions starting from precursors that feature long alkyl chains and amine functionalities. mdpi.comcore.ac.uk

Furthermore, the interaction of long-chain amines with surfaces is critical in creating structured materials. Studies on the adsorption of dodecylamine (B51217) on quartz have shown the formation of hemimicelles and the influence of van der Waals forces in the adsorption process. researchgate.net This indicates that 1-Propanamine, 3-(decyloxy)- could similarly be used to modify surfaces, creating organized molecular layers that can serve as templates or functional coatings in nanomaterial fabrication.

Environmental Research and Fate Studies

The presence and behavior of industrial chemicals in the environment are of significant concern. Research into the environmental fate of compounds like 1-Propanamine, 3-(decyloxy)- is crucial for assessing their potential impact.

Analytical Challenges in Environmental Matrices

Detecting and quantifying trace amounts of 1-Propanamine, 3-(decyloxy)- in complex environmental samples such as water, soil, and sediment presents several analytical challenges. researchgate.net The primary difficulties include interference from the sample matrix and the compound's low volatility.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) using electrospray ionization (ESI+) is a preferred method for the quantification of such amines. To overcome matrix effects and achieve low detection limits (in the parts-per-billion range), solid-phase extraction (SPE) with C18 cartridges is often employed for sample cleanup and pre-concentration. Method validation typically involves spiked recovery experiments and the use of deuterated internal standards to ensure accuracy and precision. The complexity of environmental matrices often necessitates sophisticated analytical techniques to distinguish the target analyte from a myriad of other substances. researchgate.net

A study on the quantitative analysis of similar hydrophobic N-alkyloxypyridinecarboximidamides highlighted the use of LC-MS/MS for monitoring their synthesis, demonstrating the technique's applicability to related hydrophobic amine compounds. d-nb.info

Biodegradation and Environmental Degradation Pathways

The environmental persistence of 1-Propanamine, 3-(decyloxy)- is largely determined by its biodegradability. Ether amines, in general, are subject to degradation by microorganisms in the environment. ufrgs.bravestia.com However, the rate and extent of biodegradation can be influenced by factors such as the concentration of the amine, pH, and the presence of light. ufrgs.br

Studies on analogous ether amines used in mining have indicated a degradation time of around 12 days in tailings dams, although the specific byproducts were not fully identified. ufrgs.br The degradation of amines can lead to the formation of various products, including ammonia (B1221849), aldehydes, and ketones. ieaghg.org In some cases, more hazardous compounds like nitrosamines could potentially be formed, although this is considered to be in very small amounts for most amines. ieaghg.org

Advanced oxidation processes (AOPs), such as the Fenton process, have been shown to be effective in degrading ether amines in wastewater, with degradation rates of up to 96% being achieved in 240 minutes in laboratory studies. avestia.comjournalssystem.com This is significantly faster than some biological degradation processes. avestia.com The degradation of poly(ether)amine-cured epoxy resins in acidic environments involves the cleavage of the aryl ether bond, indicating a potential pathway for the breakdown of the ether linkage in 1-Propanamine, 3-(decyloxy)- under specific conditions. cnrs.fr

A modified ready biodegradability study on a related substance suggests that it is not persistent, with a half-life of less than 60 days in environmental water. industrialchemicals.gov.au

Environmental Transport and Distribution Modeling (e.g., Henry's Law, Adsorption/Desorption)

The transport and distribution of 1-Propanamine, 3-(decyloxy)- in the environment are governed by its physicochemical properties, particularly its volatility, water solubility, and tendency to adsorb to soil and sediment.

Adsorption/Desorption: Due to its cationic surfactant properties at relevant environmental pHs, 1-Propanamine, 3-(decyloxy)- is expected to adsorb strongly to soil and sediment particles. industrialchemicals.gov.aueuropa.eu The primary amine group will be protonated, forming a cation that can interact with negatively charged surfaces of minerals and organic matter in soil. europa.eu For cationic surfactants, ionic interactions often play a more significant role in adsorption than hydrophobic partitioning with organic matter. europa.eu The log Koc, a measure of the partitioning between organic carbon in soil and water, is often considered a poor predictor for the behavior of cationic surfactants because it doesn't fully account for these strong ionic interactions. europa.eu Studies on long-chain alkylamines have shown that their sorption to soil is influenced by their hydrophobicity and whether they are in a neutral or cationic form. researchgate.net

Henry's Law: The Henry's Law constant (H) describes the partitioning of a chemical between air and water and is a key parameter in environmental transport models. copernicus.org A low Henry's Law constant indicates that a substance is less likely to volatilize from water. For N-Isodecyloxypropyl 1-1,3-propanediamine, a structurally related compound, the Henry's Law constant has been estimated to be 1.08E-07 atm-m³/mole, suggesting low volatility from water. parchem.com This implies that 1-Propanamine, 3-(decyloxy)- is likely to remain in the aqueous phase or partition to solids rather than volatilizing into the atmosphere. The European Chemicals Agency (ECHA) registration dossier for a related substance also includes data on the Henry's Law constant as part of its environmental fate assessment. europa.eu

The combination of strong adsorption to solids and low volatility suggests that the primary environmental compartments for 1-Propanamine, 3-(decyloxy)- would be soil and sediment, with limited transport in the aqueous phase and negligible transport into the atmosphere.

Mechanistic Investigations at the Molecular Level for 1 Propanamine, 3 Decyloxy

Molecular Interactions with Biological Mimics and Systems

The amphiphilic nature of 1-Propanamine, 3-(decyloxy)- governs its behavior at interfaces, particularly in biological contexts where lipid membranes are prevalent. Its molecular structure allows for specific orientations and interactions with complex biological molecules.

The structure of 1-Propanamine, 3-(decyloxy)-, with its decyloxy group, provides significant lipophilicity, which is thought to enable its penetration into lipid membranes. The interaction of such amphiphilic molecules with lipid bilayers, which serve as mimics for cellular membranes, is crucial for understanding their biological activity. rsc.orgnih.gov The insertion of the hydrophobic decyl chain into the nonpolar core of the membrane can induce significant perturbations in the bilayer's physical properties.

Research on similar long-chain molecules demonstrates that these interactions can alter membrane fluidity, a critical parameter for cellular function. nih.govmdpi.com Membrane fluidity is influenced by the packing of lipid acyl chains; long saturated chains tend to pack tightly, resulting in a more gel-like, rigid structure, while factors that disrupt this packing increase fluidity. mdpi.com The integration of 1-Propanamine, 3-(decyloxy)- into the bilayer would likely disrupt the ordered packing of phospholipid tails, thereby influencing membrane fluidity and permeability. The primary amine headgroup would reside near the polar headgroups of the phospholipids, engaging in hydrogen bonding and electrostatic interactions. Computational modeling studies on similar compounds predict the preferential insertion of the alkyloxy chain into the hydrophobic regions of the bilayer. Techniques such as fluorescence polarization are commonly used to quantify these changes in membrane fluidity. mdpi.combmglabtech.com

Table 1: Predicted Biophysical Effects of 1-Propanamine, 3-(decyloxy)- on Model Lipid Membranes This table is based on the known behavior of analogous long-chain amphiphilic molecules.

Biophysical Parameter Predicted Effect of Interaction Rationale Relevant Techniques
Membrane Fluidity Increase The decyl tail disrupts the ordered packing of phospholipid acyl chains, increasing the mobility of lipids within the bilayer. nih.govmdpi.com Fluorescence Polarization Anisotropy (e.g., using DPH probe) bmglabtech.com
Phase Transition Temp. (Tm) Decrease By disrupting lipid packing, the energy required to transition the bilayer from a gel to a liquid-crystalline phase is lowered. Differential Scanning Calorimetry (DSC)
Bilayer Thickness Localized Thinning/Disruption Insertion of the molecule can create defects or areas of altered packing, potentially leading to a reduction in local membrane thickness. nih.gov Atomic Force Microscopy (AFM), Small-Angle X-ray Scattering (SAXS)

| Lipid Order Parameter | Decrease | The presence of the decyl chain introduces conformational disorder among the neighboring phospholipid acyl chains. nih.gov | Nuclear Magnetic Resonance (NMR) Spectroscopy |

The functional groups of 1-Propanamine, 3-(decyloxy)-—the primary amine and the ether linkage—allow it to act as a ligand, binding to molecular targets like enzymes and receptors to alter their activity. The amine group can participate in hydrogen bonding and ionic interactions, while the hydrophobic tail can engage in van der Waals interactions within nonpolar binding pockets.

A notable potential target for molecules with such lipid-like structures is Protein Kinase C (PKC), a family of enzymes crucial to signal transduction. wikipedia.org Certain PKC isoforms are activated by the lipid second messenger diacylglycerol (DAG) at the cell membrane. wikipedia.org The activation process involves the recruitment of PKC from the cytosol to the membrane, where it binds DAG in a specific C1 domain. uniprot.org The amphiphilic character of 1-Propanamine, 3-(decyloxy)- suggests it could partition into the cell membrane, placing it in proximity to membrane-associated proteins. It may influence enzyme activity indirectly by altering the membrane environment or directly by interacting with lipid-binding domains on the protein.

Table 2: Potential Molecular Interactions in Ligand Binding

Functional Group of Ligand Type of Interaction Potential Interacting Residues on Receptor/Enzyme
Primary Amine (-NH2) Hydrogen Bonding (donor/acceptor), Electrostatic (as -NH3+) Aspartate, Glutamate, Serine, Threonine, Carbonyl backbones
Decyloxy Chain (-O-C10H21) Hydrophobic Interactions, Van der Waals Forces Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan

| Ether Linkage (-CH2-O-CH2-) | Hydrogen Bonding (acceptor) | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

By binding to and modulating the activity of key enzymes like PKC, 1-Propanamine, 3-(decyloxy)- can influence entire cellular signaling cascades. The PKC family regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and migration. wikipedia.orguniprot.org Activation of PKC can initiate a phosphorylation cascade, a common mechanism for signal amplification and propagation.

For instance, upon activation, PKC can phosphorylate and activate other kinases, such as those in the mitogen-activated protein kinase (MAPK/ERK) pathway. uniprot.org This pathway is a central regulator of cell growth and division. Therefore, by modulating the initial activation of PKC at the cell membrane, a compound like 1-Propanamine, 3-(decyloxy)- could theoretically influence downstream events, including gene expression, by affecting the phosphorylation state of transcription factors like CREB. nih.gov Investigating the influence of this compound on such pathways often involves treating model cell lines and measuring the phosphorylation status of key pathway components using techniques like Western blotting.

Kinetic Studies of Chemical Reactions Involving 1-Propanamine, 3-(decyloxy)-

Understanding the chemical reactivity of 1-Propanamine, 3-(decyloxy)- is essential for its synthesis and for predicting its stability and potential transformations. Kinetic studies help elucidate the mechanisms and rates of these reactions.

The synthesis of alkyloxypropylamines often follows established chemical pathways. A common route involves a two-step process starting from the corresponding alcohol, in this case, 1-decanol (B1670082). The first step is a cyanoethylation reaction, where acrylonitrile (B1666552) adds to the alcohol, typically under basic catalysis, to form a nitrile. This is followed by the reduction of the nitrile group to a primary amine.

In a multi-step reaction sequence, the identification of intermediates is key to confirming the proposed reaction pathway. In the common synthesis pathway for 1-Propanamine, 3-(decyloxy)-, the key chemical intermediate is 3-(decyloxy)propanenitrile. This species is the product of the first step (cyanoethylation) and the reactant for the second step (reduction).

Other reactions also involve distinct intermediates. For example, the oxidation of the primary amine group can proceed through various stages. Depending on the oxidizing agent and reaction conditions, intermediates such as hydroxylamines or imines may be formed en route to the final oxidation products, which could be oximes or nitriles. Spectroscopic methods such as NMR and mass spectrometry are critical tools for the isolation and structural identification of these transient species.

Table 3: Illustrative Synthesis Pathway and Intermediates

Step Reaction Type Reactants Reagents/Conditions Intermediate/Product
1 Cyanoethylation (Michael Addition) 1-Decanol, Acrylonitrile Basic catalyst (e.g., NaOH) Intermediate: 3-(decyloxy)propanenitrile

| 2 | Reduction | 3-(decyloxy)propanenitrile | H2 / Palladium on Carbon (Pd/C) or LiAlH4 | Final Product: 1-Propanamine, 3-(decyloxy)- |

Table of Compounds Mentioned

Compound Name
1-Propanamine, 3-(decyloxy)-
1-Decanol
Acrylonitrile
3-(decyloxy)propanenitrile
Diacylglycerol (DAG)
Hydrogen
Lithium aluminum hydride
Nitrile
Oxime

Hammett Plot Analysis and Substituent Effects

The Hammett equation provides a valuable framework for quantifying the influence of substituents on the reaction rates and equilibrium constants of organic reactions. wikipedia.org It establishes a linear free-energy relationship, expressed as log(K/K₀) = σρ or log(k/k₀) = σρ, where K or k is the constant for the substituted reactant, and K₀ or k₀ is the constant for the unsubstituted reactant. wikipedia.org The substituent constant (σ) is specific to the substituent, while the reaction constant (ρ) is characteristic of the reaction type. wikipedia.org

A plot of log(K/K₀) or log(k/k₀) against σ, known as a Hammett plot, yields a straight line with a slope equal to ρ. psgcas.ac.in The sign and magnitude of ρ provide insights into the reaction mechanism. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. psgcas.ac.indigimat.in Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, pointing to the development of positive charge in the transition state. psgcas.ac.in A ρ value greater than 1 suggests the reaction is more sensitive to substituent effects than the ionization of benzoic acid, the reference reaction. digimat.in

While direct Hammett plot analysis for 1-propanamine, 3-(decyloxy)- is not extensively documented in the provided search results, the principles of substituent effects on amines and related reactions offer valuable inferences. The 3-(decyloxy) group, an ether linkage, primarily exerts an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. This effect would influence the basicity of the amine and its nucleophilicity in reactions. In the context of a reaction involving the amine group, the electron-withdrawing nature of the decyloxy substituent would be expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to a simple alkylamine. lumenlearning.comlibretexts.org

For reactions where the amine acts as a nucleophile, this reduced electron density would generally lead to a slower reaction rate. If a Hammett-type analysis were performed on a reaction series involving substituted alkoxypropanamines, the 3-(decyloxy) group would likely contribute to a positive ρ value, assuming the reaction involves nucleophilic attack by the amine.

It is important to note that Hammett plots can exhibit nonlinearity if the reaction mechanism changes or if the rate-determining step is altered by the substituents. wikipedia.org Furthermore, the transferability of Hammett parameters can be limited, and computational studies have been employed to gain a more consistent understanding of substituent effects. nih.gov

Global Data Fitting and Kinetic Modeling

The study of reaction kinetics for compounds like 1-propanamine, 3-(decyloxy)-, particularly in complex systems such as epoxy curing, often necessitates the use of global data fitting and kinetic modeling. rsc.orgsurrey.ac.ukscispace.com These approaches allow for the determination of multiple reaction rate constants simultaneously and provide a more comprehensive understanding of the reaction mechanism. rsc.org

Kinetic models for amine-epoxide reactions, a relevant area of study for alkoxypropanamines, often consider several simultaneous reactions. scispace.com These can include the primary amine-epoxide addition, the secondary amine-epoxide addition, and etherification reactions. The relative rates of these reactions are crucial in determining the final properties of the cured material. acs.org

A common approach involves proposing a mechanistic model and then fitting the experimental data (e.g., concentrations of reactants and products over time) to this model to evaluate the kinetic parameters. acs.org For instance, in the reaction of phenyl glycidyl (B131873) ether (PGE) with amines, near-infrared spectroscopy has been used to monitor the concentrations of individual chemical species in real-time, allowing for the validation of proposed mechanistic models. acs.org

Several factors can influence the kinetics of such reactions, including the presence of catalytic species like water or hydroxyl groups formed during the reaction. rsc.org Kinetic modeling studies have shown that even small amounts of water can have a significant catalytic role. rsc.org

The complexity of these systems often requires numerical techniques and computer modeling to analyze the kinetic data effectively, especially when compared to classical kinetic treatments that may require simplified conditions (e.g., a large excess of one reactant). rsc.orgsurrey.ac.uk Techniques like differential scanning calorimetry (DSC) are also widely used to study the cure kinetics of thermosetting resins, providing data that can be analyzed using various kinetic models. scispace.comdntb.gov.ua

While specific kinetic models for 1-propanamine, 3-(decyloxy)- are not detailed in the provided results, the general principles derived from studies on similar ether amines and amine-epoxide systems are applicable. rsc.orgsurrey.ac.ukscispace.comacs.orgdntb.gov.ua A comprehensive kinetic model for this compound would need to account for the reactivity of the primary amine group, the influence of the ether linkage, and the potential for autocatalysis by hydroxyl groups formed during the reaction.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Impact of Alkyl Chain Length and Branching on Properties and Reactivity

The length and branching of the alkyl chain in molecules like 1-propanamine, 3-(decyloxy)- have a significant impact on their physical properties and reactivity.

Physical Properties:

Boiling Point and Solubility: Generally, the boiling point of amines increases with molecular weight. fiveable.me Therefore, increasing the length of the alkyl chain in alkoxypropanamines would be expected to raise the boiling point. Primary and secondary amines can form intermolecular hydrogen bonds, which also elevates their boiling points compared to non-polar compounds of similar molecular weight. fiveable.me The solubility of amines in water tends to decrease as the hydrocarbon portion of the molecule becomes larger. fiveable.me Thus, longer alkyl chain analogs of 1-propanamine, 3-(decyloxy)- would likely exhibit lower water solubility.

Molecular Packing and Morphology: In the solid state, the length of alkyl chains can significantly influence molecular packing, thin-film morphology, and consequently, electronic properties in organic semiconductors. rsc.org Studies on other long-chain organic molecules have shown that increasing the total alkyl chain length can lead to enhanced van der Waals interactions, resulting in more ordered alkyl chain packing. mdpi.com However, this can sometimes be accompanied by changes in the tilt angle of the molecules in the solid state. mdpi.com An "odd-even" effect of alkyl chain length on thin-film morphology has also been observed in some systems, where small changes in chain length lead to significant differences in device performance. rsc.org

Self-Diffusion: In ionic liquids, which share some structural similarities with long-chain amines (polar head and non-polar tail), elongation of the alkyl chain generally leads to lower self-diffusion coefficients. nih.govmdpi.com This is attributed to increased van der Waals interactions and the formation of structured domains. mdpi.com

Reactivity:

Steric Hindrance: Increasing the length and particularly the branching of the alkyl chain can introduce steric hindrance around the reactive amine group. This steric bulk can impede the approach of reactants, thereby reducing the reaction rate.

Basicity: While alkyl groups are generally considered electron-donating and thus increase the basicity of amines through an inductive effect, this effect is complex and can be influenced by solvation and steric factors. fiveable.memsu.edu In the case of long-chain alkoxypropanamines, the primary influence on basicity is likely the electron-withdrawing inductive effect of the ether oxygen, which tends to decrease basicity. lumenlearning.comlibretexts.org The length of the decyl chain is less likely to have a major electronic effect on the distant amine group, but its physical presence can influence the solvation of the protonated amine, which in turn affects basicity.

Comparison with Structurally Related Propanamines (e.g., isodecyloxy, pentadecyloxy, dodecyloxy analogs)

The properties and reactivity of 1-propanamine, 3-(decyloxy)- can be better understood by comparing it with its structural analogs.

Pentadecyloxy and Dodecyloxy Analogs: These analogs differ from 3-(decyloxy)-1-propanamine in the length of their linear alkyl chains (C15 and C12, respectively, compared to C10).

Physical Properties: As the alkyl chain length increases from decyloxy to dodecyloxy and then to pentadecyloxy, the following trends are expected:

An increase in boiling point and melting point due to stronger van der Waals forces. fiveable.me

A decrease in water solubility as the hydrophobic character of the molecule increases. fiveable.me

Changes in solid-state packing and morphology. Longer chains may lead to more ordered, lamellar-type structures. mdpi.com

A decrease in the self-diffusion coefficient in the liquid state. nih.govmdpi.com

Reactivity: The electronic influence of the alkyl chain on the reactivity of the amine group is expected to be minimal and not significantly different between the C10, C12, and C15 analogs. However, the increased chain length could have secondary effects, such as altering the solubility of the amine in different reaction media, which in turn could affect reaction rates. In systems where the amine is part of a larger assembly, such as a monolayer or micelle, the chain length plays a crucial role in the stability and properties of that assembly.

The table below summarizes the expected trends in properties for these analogs.

Property1-Propanamine, 3-(isodecyloxy)-1-Propanamine, 3-(decyloxy)-1-Propanamine, 3-(dodecyloxy)-1-Propanamine, 3-(pentadecyloxy)-
Alkyl Chain Branched C10Linear C10Linear C12Linear C15
Boiling Point Lower than decyloxy analogBaselineHigherHighest
Water Solubility Higher than decyloxy analogBaselineLowerLowest
Steric Hindrance HigherBaselineSimilarSimilar
Reactivity Potentially lower due to stericsBaselineSimilarSimilar

Influence of Amine Substitution (Primary, Secondary, Tertiary, Quaternary Derivatives)

The degree of substitution on the nitrogen atom of 3-(decyloxy)-1-propanamine dramatically alters its properties and reactivity.

Primary Amine (1-Propanamine, 3-(decyloxy)-):

Reactivity: Possesses two reactive N-H bonds, allowing it to react twice with electrophiles like epoxides or alkyl halides. acs.orgmsu.edu It can act as a nucleophile and a Brønsted-Lowry base. libretexts.orgmsu.edu

Hydrogen Bonding: Can act as both a hydrogen bond donor and acceptor, leading to relatively high boiling points and some water solubility. fiveable.me

Basicity: The basicity is influenced by the electron-withdrawing ether group and the electron-donating propyl group.

Secondary Amine (e.g., N-alkyl-3-(decyloxy)-1-propanamine):

Reactivity: Has one N-H bond, so it can react once more with an electrophile. The reactivity of the secondary amine can be different from the primary amine from which it was formed; this is known as the substitution effect. acs.org Often, the secondary amine is less reactive than the primary amine due to increased steric hindrance.

Hydrogen Bonding: Can still act as a hydrogen bond donor and acceptor, but with one less N-H bond, the extent of hydrogen bonding is reduced compared to the primary amine. fiveable.me This generally results in a lower boiling point than the corresponding primary amine. msu.edu

Basicity: Secondary amines are typically more basic than primary amines due to the electron-donating effect of the additional alkyl group.

Tertiary Amine (e.g., N,N-dialkyl-3-(decyloxy)-1-propanamine):

Reactivity: Lacks an N-H bond, so it cannot react as a nucleophile in the same way as primary or secondary amines (e.g., in acylation or with epoxides to form a stable adduct). sundarbanmahavidyalaya.in It can only act as a Lewis base and a catalyst in some reactions (e.g., promoting the etherification reaction in epoxy curing).

Hydrogen Bonding: Cannot act as a hydrogen bond donor, only an acceptor. This leads to significantly lower boiling points compared to isomeric primary and secondary amines. fiveable.memsu.edu

Basicity: In the gas phase, tertiary amines are more basic than secondary amines. However, in solution, their basicity is often lower than that of secondary amines due to poorer solvation of the tertiary ammonium (B1175870) cation.

Quaternary Ammonium Salt (e.g., N,N,N-trialkyl-3-(decyloxy)-1-propanaminium salt):

Structure and Reactivity: These are ionic compounds with a permanently positive charge on the nitrogen atom. They are not basic but can be used as phase-transfer catalysts. The decyloxypropyl chain would contribute to their surfactant properties.

Physical Properties: As salts, they are typically solids with high melting points and are more soluble in polar solvents.

The following table summarizes the key differences:

Amine TypeReactive N-H BondsHydrogen Bonding CapabilityGeneral Basicity (in water)Primary Role in Reactions
Primary 2Donor & AcceptorBaseNucleophile, Base
Secondary 1Donor & AcceptorStrongest BaseNucleophile, Base
Tertiary 0Acceptor onlyWeaker than SecondaryLewis Base, Catalyst
Quaternary 0NoneNot BasicIonic Species, Catalyst

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies

The synthesis of ether amines, including 1-propanamine, 3-(decyloxy)-, has traditionally relied on methods like the cyanoethylation of alcohols followed by hydrogenation. However, the quest for more efficient, selective, and sustainable processes is driving the development of new synthetic strategies.

Future research is likely to focus on:

Catalytic Innovations: The exploration of novel catalysts is a key area of development. This includes transition-metal catalysts for hydroamination and hydroaminoalkylation, which offer atom-economical routes to secondary and tertiary amines. acs.org Additionally, biocatalysis, using enzymes to facilitate reactions, is gaining traction as a method to achieve high enantioselectivity in amine synthesis under mild conditions. nih.govnih.gov

Alternative Reaction Pathways: Researchers are investigating modern decarboxylative approaches for C-N bond formation, presenting a sustainable alternative to traditional methods. rsc.org Other innovative methods include the use of benzotriazole (B28993) derivatives with sodium dialkynyldiethylaluminates to produce propargylic amines and ethers. acs.org

Process Intensification: Technologies that improve reaction efficiency, such as continuous flow reactors and microwave-assisted synthesis, are expected to be increasingly applied to the production of ether amines. These methods can lead to higher yields, reduced reaction times, and improved safety profiles.

Synthetic ApproachKey FeaturesPotential Advantages
Catalytic Hydroamination Direct addition of an amine to an unactivated alkene. acs.orgHigh atom economy, direct route to secondary and tertiary amines. acs.org
Biocatalysis Use of enzymes as catalysts. nih.govnih.govHigh enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.gov
Decarboxylative Amination Formation of C-N bonds from carboxylic acid derivatives. rsc.orgUtilizes readily available and non-toxic starting materials. rsc.org
Benzotriazole-mediated Synthesis Reaction of 1-(α-aminoalkyl)benzotriazoles with alkynylaluminates. acs.orgExcellent yields for propargylic amines. acs.org

Exploration of Untapped Industrial Applications

While 1-propanamine, 3-(decyloxy)- and related alkoxypropylamines are already utilized in various industrial sectors, significant potential for new applications remains. painichemical.comshandongjiapeng.com Their amphiphilic nature, combining a hydrophobic decyloxy tail with a hydrophilic amine head, makes them versatile candidates for a range of uses.

Emerging application areas include:

Advanced Materials: The use of ether amines as curing agents for epoxy resins and as components in the synthesis of specialized polymers is a growing field. adroitmarketresearch.comrug.nl Their ability to impart flexibility and thermal stability is particularly valuable in high-performance composites for industries like aerospace and automotive. alliedmarketresearch.com

Green Technologies: The push for environmentally friendly products is opening up new opportunities. Ether amines are being investigated for use in sustainable coatings with low volatile organic compound (VOC) emissions and as additives in biofuels. alliedmarketresearch.com Their role in green building initiatives is also expanding. alliedmarketresearch.com

Specialized Formulations: Research is ongoing into the use of alkoxypropylamines in sophisticated applications such as lubricant additives, corrosion inhibitors, and dispersing agents in pigments and personal care products. shandongjiapeng.compainichemical.com Their unique surfactant properties are also being explored for use in cleaning compositions designed for low-temperature washing. justia.com

Potential ApplicationIndustryKey Function of 1-Propanamine, 3-(decyloxy)-
High-Performance Composites Aerospace, AutomotiveCuring agent, imparts flexibility and thermal stability. alliedmarketresearch.comadroitmarketresearch.com
Sustainable Coatings Construction, AutomotiveLow VOC component, enhances durability and adhesion. alliedmarketresearch.com
Lubricant Additives Industrial, AutomotiveEnhances performance and protection. shandongjiapeng.compainichemical.com
Corrosion Inhibitors VariousProtects metal surfaces. painichemical.commdpi.com
Drug Delivery Systems PharmaceuticalPotential to interact with biological membranes for targeted delivery. ontosight.ai

Advanced Computational Modeling for Predictive Research

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of chemical compounds and processes. For 1-propanamine, 3-(decyloxy)-, these techniques offer a powerful way to predict properties and understand interactions at the molecular level.

Key areas of focus in computational modeling include:

Structure-Property Relationship Prediction: All-atom molecular dynamics (MD) simulations can be used to predict key thermomechanical properties of materials incorporating ether amines, such as density, glass transition temperature, and elastic modulus. acs.org This allows for the virtual screening of new formulations before undertaking expensive and time-consuming laboratory synthesis.

Mechanism Elucidation: Computational models can help elucidate the mechanisms of complex chemical reactions, such as the interaction of ether amines with other molecules. nih.govnih.gov For example, ab initio molecular orbital calculations can investigate hydrogen bonding and proton transfer between ether amines and biological membranes. nih.gov

Predicting Separation Processes: Molecular modeling can be used to understand and predict the behavior of amines in separation techniques like capillary electrophoresis, aiding in the development of more efficient purification methods. nih.gov

Integration with Green Chemistry Principles for Sustainable Innovation

The principles of green chemistry are increasingly influencing the chemical industry, and the production and use of 1-propanamine, 3-(decyloxy)- are no exception. marketresearchintellect.com The focus is on developing more environmentally benign processes and products.

Future research in this area will likely involve:

Bio-based Feedstocks: A significant trend is the move towards using renewable resources. Research into synthesizing ether amines from bio-based alcohols and other sustainable starting materials is expected to intensify.

Environmentally Friendly Solvents: The use of greener solvents, such as ionic liquids or supercritical fluids, in the synthesis of ether amines can significantly reduce the environmental impact of the manufacturing process. nih.gov

Waste Reduction and Atom Economy: The development of synthetic routes with high atom economy, where a maximum number of atoms from the reactants are incorporated into the final product, is a core principle of green chemistry. rsc.org Catalytic processes are particularly important in achieving this goal. acs.org Nouryon has developed a more sustainable technology platform for producing ethylene (B1197577) amines based on ethylene oxide, which significantly reduces raw material consumption and waste. nouryon.com

Discovery of New Molecular Interactions and Mechanisms

A deeper understanding of the molecular interactions and mechanisms of action of 1-propanamine, 3-(decyloxy)- is crucial for unlocking its full potential. This involves studying how its unique structure influences its behavior in different chemical and biological systems.

Emerging research in this domain includes:

Interactions with Biological Systems: The amine group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The lipophilic decyloxy chain can facilitate interaction with cell membranes, opening up possibilities for applications in drug delivery and biotechnology. ontosight.ai

Surfactant Behavior and Self-Assembly: Investigating the interactions between 1-propanamine, 3-(decyloxy)- and other molecules, such as dyes and other surfactants, can lead to the development of novel formulations with tailored properties for applications in cleaning, textiles, and cosmetics. researchgate.netresearchgate.netgoogle.com

Reaction Mechanisms: Detailed studies of the mechanisms of reactions involving ether amines, such as their role as catalysts in epoxy resin curing, can lead to the design of more efficient and controllable processes. sci-hub.seacs.org Research has shown that hydroxyl groups generated during the reaction can have a catalytic effect. sci-hub.se

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propanamine, 3-(decyloxy)-, and how is purity validated?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where decyloxy groups are introduced to 3-bromopropylamine or similar precursors. Purification often involves fractional distillation or column chromatography to isolate the amine. Characterization relies on NMR (to confirm the decyloxy chain and amine proton signals), FT-IR (for N-H and C-O-C stretching bands), and mass spectrometry (to verify molecular weight, m/z ≈ 215.38) .

Q. What physicochemical properties are critical for handling 1-Propanamine, 3-(decyloxy)- in experimental setups?

  • Methodological Answer : Key properties include:

  • Solubility : Limited solubility in polar solvents (e.g., water) but high solubility in organic solvents like chloroform or ethanol.
  • Surface Activity : As a non-ionic surfactant, its critical micelle concentration (CMC) can be determined via surface tension measurements using a tensiometer .
  • Stability : Susceptible to oxidation; storage under inert gas (e.g., N₂) at 2–8°C is recommended .

Advanced Research Questions

Q. How does the decyloxy chain length influence surfactant efficiency compared to shorter-chain analogs (e.g., methoxy or ethoxy derivatives)?

  • Methodological Answer : Longer alkyl chains (e.g., decyloxy) enhance hydrophobic interactions, lowering CMC values and improving micelle stability. Comparative studies using dynamic light scattering (DLS) and interfacial tensiometry show that CMC decreases from ~10⁻² M (methoxy) to ~10⁻⁴ M (decyloxy) in aqueous systems. Computational modeling (e.g., molecular dynamics simulations ) further elucidates packing density and chain orientation at interfaces .

Q. What analytical challenges arise in detecting trace amounts of 1-Propanamine, 3-(decyloxy)- in environmental matrices, and how are they addressed?

  • Methodological Answer : Challenges include matrix interference and low volatility. HPLC-MS/MS with electrospray ionization (ESI⁺) is preferred for quantification. Solid-phase extraction (SPE) using C18 cartridges improves detection limits (≈1 ppb). Validation requires spiked recovery experiments and calibration against deuterated internal standards .

Q. How can computational modeling predict the compound’s interactions in lipid bilayers or polymer matrices?

  • Methodological Answer : Molecular docking and coarse-grained molecular dynamics simulate interactions with lipid bilayers, revealing preferential insertion of the decyloxy chain into hydrophobic regions. For polymer compatibility, Hansen solubility parameters and Flory-Huggins theory predict miscibility with non-polar polymers like polyethylene .

Contradictions and Gaps in Literature

  • Structural Variants : Derivatives like 3-(2-methoxyethoxy)propylamine (CAS 91933-40-3) exhibit distinct solubility profiles but lack direct comparative data with the decyloxy analog .
  • Toxicological Data : Limited studies on ecotoxicology; existing EPA reports focus on structural analogs, necessitating dedicated biodegradation assays (e.g., OECD 301F) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.